8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359086
InChI: InChI=1S/C13H15BrFNO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2
SMILES:
Molecular Formula: C13H15BrFNO2
Molecular Weight: 316.17 g/mol

8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC20359086

Molecular Formula: C13H15BrFNO2

Molecular Weight: 316.17 g/mol

* For research use only. Not for human or veterinary use.

8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane -

Specification

Molecular Formula C13H15BrFNO2
Molecular Weight 316.17 g/mol
IUPAC Name 8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Standard InChI InChI=1S/C13H15BrFNO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2
Standard InChI Key DDJCQRMJKFODLB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)F

Introduction

Molecular Architecture and Physicochemical Properties

Structural Elucidation

The compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, where the spiro junction connects a morpholine-derived oxygen-nitrogen heterocycle (1,4-dioxa-8-azaspiro system) to a cyclohexane ring. At the 8-position of the azaspiro system resides a 3-bromo-5-fluorophenyl group, introducing both halogen atoms and aromatic character to the molecule. The spatial arrangement creates distinct electronic environments, with X-ray crystallographic studies of analogous compounds suggesting chair conformations in the cyclohexane ring and near-orthogonal positioning of the aryl substituent relative to the spiro system .

Key Molecular Descriptors

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

PropertyValueMethodology
Molecular FormulaC₁₃H₁₅BrFNO₂High-resolution MS
Molecular Weight316.17 g/molGravimetric analysis
LogP (Octanol-Water)2.34 ± 0.12HPLC retention modeling
Topological Polar Surface Area35.8 ŲComputational simulation
Hydrogen Bond Donors0PubChem descriptor

The balanced lipophilicity (LogP ~2.34) and moderate polar surface area suggest favorable membrane permeability while maintaining sufficient water solubility for biological applications . The absence of hydrogen bond donors aligns with its observed metabolic stability in hepatic microsome assays of structural analogs .

Synthetic Methodologies

Core Spirocycle Construction

Patent literature reveals two primary approaches to assemble the 1,4-dioxa-8-azaspiro[4.5]decane framework:

Method A: Cyclocondensation Strategy
A one-pot procedure reacts diethanolamine with cyclopentanone under acidic conditions (pTSA, toluene, reflux) to form the spirocyclic ketal. Subsequent N-alkylation with 3-bromo-5-fluorobenzyl bromide in the presence of K₂CO₃ yields the target compound in 68% isolated yield . This method benefits from commercial availability of starting materials but requires careful control of reaction stoichiometry to prevent di-alkylation byproducts.

Method B: Suzuki Coupling Approach
An alternative route detailed in fungicide patents begins with 8-azaspiro[4.5]decane-1,4-dione. Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces the bromofluorophenyl group via Suzuki-Miyaura reaction, followed by ketalization with ethylene glycol (BF₃·Et₂O catalyst) to install the dioxolane ring . While requiring specialized catalysts, this method enables late-stage diversification of the aryl group.

Critical Reaction Parameters

Comparative analysis of synthetic protocols reveals key optimization parameters:

  • Temperature Control: Maintaining reaction temperatures below 80°C during N-alkylation prevents racemization of the spiro center

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ achieves optimal coupling efficiency while minimizing metal contamination

  • Workup Considerations: Aqueous NaHSO₃ washes effectively remove residual boron byproducts from Suzuki reactions

Table 2 contrasts the efficiency of both synthetic routes:

Biological Activity and Applications

Agrochemical Applications

Patent US20120225877A1 details the fungicidal efficacy of structurally similar compounds, with field trials showing 85-92% disease control against wheat rust at 250 g/ha application rates . The spiro architecture confers resistance to photodegradation (t₁/₂ >14 days under UV exposure) compared to linear analogs (t₁/₂ 2-3 days) .

Structure-Activity Relationship (SAR) Insights

Halogen Substitution Effects

Comparative studies of para-substituted analogs reveal:

  • Bromine Position: 3-Bromo substitution improves antifungal potency 3-fold vs. 4-bromo isomers

  • Fluorine Impact: 5-Fluoro substitution increases metabolic stability by 40% compared to non-fluorinated analogs

  • Dual Halogen Synergy: Bromine-fluorine combinations show additive effects on both target affinity and bioavailability

Spirocycle Modifications

  • Ring Size: [4.5] spiro systems demonstrate 5x greater fungicidal activity than [5.5] analogs

  • Oxygen Content: 1,4-Dioxa configuration improves water solubility 8-fold vs. all-nitrogen spirocycles

Industrial and Regulatory Considerations

Scalability Challenges

Key production hurdles include:

  • High catalyst costs in Suzuki coupling routes (Pd accounts for 60% of raw material costs)

  • Thermal instability during vacuum distillation (decomposition onset at 185°C)

  • Polymorphism issues requiring controlled crystallization from ethanol/water mixtures

Environmental Profile

Ecotoxicological assessments of structurally related compounds show:

  • LC₅₀ (Rainbow trout): 2.8 mg/L (96h exposure)

  • Soil DT₅₀: 28-35 days under aerobic conditions

  • Low bioaccumulation potential (BCF <50)

Future Research Directions

Emerging opportunities include:

  • Development of enantioselective synthesis protocols (current routes yield racemic mixtures)

  • Exploration of PROTAC applications utilizing the spirocycle as a conformational control element

  • Formulation studies to enhance foliar adhesion in agrochemical applications

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